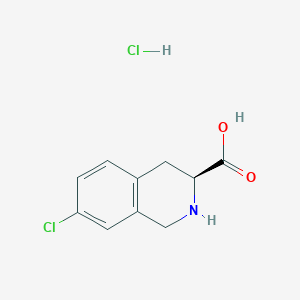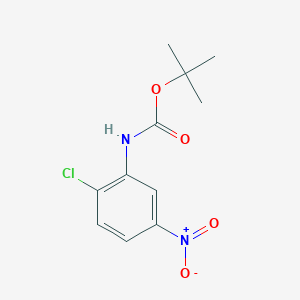
4,6-Dimethoxy-1-benzofuran-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethoxy-1-benzofuran-2-carbaldehyde is an organic compound with the molecular formula C11H10O4. It belongs to the benzofuran family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of two methoxy groups at the 4 and 6 positions of the benzofuran ring and an aldehyde group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dimethoxy-1-benzofuran-2-carbaldehyde can be synthesized through various synthetic routes. One common method involves the cyclization of o-methoxybenzoins in the presence of hydroiodic acid in glacial acetic acid, which undergoes demethylation followed by cyclization to form the benzofuran ring .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-1-benzofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4,6-Dimethoxy-1-benzofuran-2-carboxylic acid.
Reduction: 4,6-Dimethoxy-1-benzofuran-2-methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Dimethoxy-1-benzofuran-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-1-benzofuran-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy groups may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Benzofurancarboxaldehyde: Similar structure but lacks the methoxy groups.
4-Methoxy-1-benzofuran-2-carbaldehyde: Contains only one methoxy group.
6-Methoxy-1-benzofuran-2-carbaldehyde: Contains only one methoxy group.
Uniqueness
4,6-Dimethoxy-1-benzofuran-2-carbaldehyde is unique due to the presence of two methoxy groups at specific positions on the benzofuran ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C11H10O4 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
4,6-dimethoxy-1-benzofuran-2-carbaldehyde |
InChI |
InChI=1S/C11H10O4/c1-13-7-4-10(14-2)9-3-8(6-12)15-11(9)5-7/h3-6H,1-2H3 |
InChI Key |
CGKXSPVNHTZZGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C(O2)C=O)C(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoicacid](/img/structure/B13509167.png)

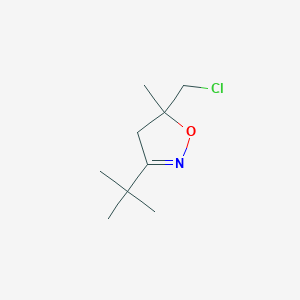
![[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanolhydrochloride](/img/structure/B13509178.png)
![1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine](/img/structure/B13509186.png)
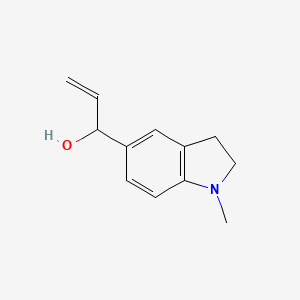
![rac-methyl(1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylatehydrochloride](/img/structure/B13509193.png)
![2-Acetamido-3-[hydroxy(methyl)phosphoryl]propanoic acid](/img/structure/B13509208.png)
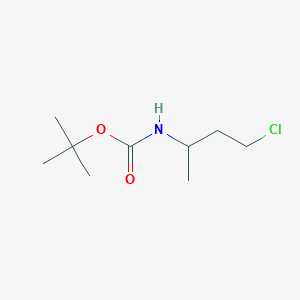
![1-[3-(Cyclopentyloxy)phenyl]ethan-1-one](/img/structure/B13509224.png)
![2-[Acetyl(phenyl)amino]benzoic acid](/img/structure/B13509226.png)
![N-[2,5-bis(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B13509236.png)
